2-(2-Chloroethenyl)quinoline
Description
Significance of the Quinoline (B57606) Scaffold in Synthetic Chemistry and Materials Science
The quinoline scaffold, a nitrogen-containing heterocyclic aromatic compound, is a cornerstone of modern synthetic chemistry and materials science. numberanalytics.comrsc.org Its structure, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, imparts a unique combination of stability and reactivity, making it a privileged structure in drug design and a versatile building block for complex molecular architectures. fiveable.meresearchgate.net
In synthetic chemistry, the quinoline nucleus is a key component in numerous classical and modern synthetic methodologies aimed at producing biologically active agents. rsc.org Functionalization of the quinoline ring is a transformative strategy that allows researchers to precisely tune the pharmacological profile of the resulting derivatives. rsc.org This has led to the development of a wide array of quinoline-based compounds with diverse therapeutic applications, including anticancer, antimalarial, antimicrobial, and anti-inflammatory activities. tulane.edunih.gov The ability to introduce various functional groups onto the quinoline core significantly expands the accessible chemical space, accelerating the discovery of new drug candidates. rsc.org
In the realm of materials science, the aromatic and electron-rich nature of the quinoline system makes it an attractive component for advanced materials. researchgate.net Quinoline derivatives are utilized in the synthesis of:
Conjugated Polymers: These materials have potential applications in optoelectronics and photovoltaics due to their electronic properties. numberanalytics.com
Dyes and Pigments: The stable and tunable electronic structure of quinoline derivatives makes them suitable for use as fluorescent dyes and pigments. numberanalytics.comwiley.com
Metal-Organic Frameworks (MOFs): Quinolines can act as ligands in MOFs, which have applications in gas storage and separation. numberanalytics.com
Catalysts: The quinoline scaffold can be incorporated into catalysts for various chemical reactions. numberanalytics.com
The inherent versatility of the quinoline scaffold continues to drive innovation across multiple scientific disciplines.
| Area of Application | Significance of Quinoline Scaffold | Examples of Use | Supporting Citations |
| Medicinal Chemistry | Privileged scaffold for drug discovery; allows for tuning of biological activity. | Anticancer, antimalarial, antibacterial, antiviral, and anti-inflammatory agents. | tulane.edunih.gov |
| Materials Science | Building block for functional materials due to unique electronic and optical properties. | Conjugated polymers, fluorescent dyes, metal-organic frameworks (MOFs). | numberanalytics.comnumberanalytics.comwiley.com |
| Synthetic Chemistry | Versatile core for constructing complex molecules and developing new synthetic methods. | Starting material for natural product synthesis; platform for C-H functionalization. | numberanalytics.comrsc.org |
Importance of Halogenated Ethenyl Moieties in Organic Transformations
Halogenated functional groups are of paramount importance in organic synthesis, serving as versatile handles for constructing complex molecular frameworks. acs.org The carbon-halogen bond, due to its specific polarity and the leaving group ability of halogens, enables a wide range of chemical transformations. acs.orgmdpi.com The halogenated ethenyl moiety, specifically the chloroethenyl group (-CH=CHCl), combines the reactivity of a halogen with the electronic characteristics of an alkene, providing a powerful tool for synthetic chemists.
The key aspects of the chloroethenyl group's importance include:
Nucleophilic Substitution: The chlorine atom on the double bond can be replaced by various nucleophiles. While vinylic substitutions are generally less facile than those on sp³-hybridized carbons, they provide a direct route to functionalized alkenes. This reactivity is crucial for introducing new atoms or molecular fragments. smolecule.comevitachem.com
Cross-Coupling Reactions: The chloroethenyl group is an excellent substrate for transition metal-catalyzed cross-coupling reactions. Seminal reactions like the Suzuki-Miyaura (coupling with boronic acids) and Sonogashira (coupling with terminal alkynes) allow for the formation of new carbon-carbon bonds. beilstein-journals.org This enables the extension of conjugated systems and the linkage of the quinoline core to other aromatic or aliphatic structures.
Precursor to Other Functional Groups: The chloroethenyl moiety can be transformed into other functional groups, further expanding its synthetic utility. For instance, it can be a precursor for alkynes through elimination reactions.
The presence of a halogen on the ethenyl linker significantly influences the molecule's electronic properties and reactivity. It provides a specific site for predictable and controlled chemical modifications, making compounds like 2-(2-Chloroethenyl)quinoline valuable intermediates in multi-step syntheses. mdpi.com
| Reaction Type | Description | Significance in Synthesis | Supporting Citations |
| Nucleophilic Substitution | The chlorine atom is replaced by a nucleophile (e.g., amines, thiols). | Introduces heteroatoms and new functional groups directly onto the vinyl carbon. | smolecule.comevitachem.com |
| Cross-Coupling Reactions | Palladium- or copper-catalyzed reactions (e.g., Suzuki, Sonogashira) to form C-C bonds. | Allows for the extension of conjugation and the construction of complex molecular skeletons. | beilstein-journals.org |
| Electrophilic Addition | The double bond can react with electrophiles, although this is influenced by the chlorine atom. | Can lead to the formation of more saturated and functionalized side chains. | mdpi.com |
Current Research Landscape and Academic Focus on this compound
Direct and extensive research focused solely on this compound is specialized, with academic attention centered on its role as a reactive intermediate for building larger, more complex molecules. The current research landscape is best understood by examining the utility of its core components—the quinoline scaffold and the chloroethenyl group.
The academic focus on this compound is primarily driven by its potential as a versatile building block in organic synthesis. Researchers leverage the compound's structure, where a stable, biologically relevant quinoline core is appended with a highly reactive chloroethenyl "handle." This combination allows for the strategic construction of novel compounds for two main areas:
Medicinal Chemistry: Drawing on the established biological importance of the quinoline scaffold, research efforts utilize this compound to synthesize new derivatives. By performing cross-coupling or substitution reactions at the chloroethenyl site, chemists can attach other pharmacophores or functional groups, aiming to create new therapeutic agents. Analogous compounds like 2-(2-chloroethyl)quinoline (B15147119) are used as intermediates in the synthesis of drugs for infectious diseases and cancer, suggesting a similar path for the ethenyl version. smolecule.com
Materials Science: The ability to use the chloroethenyl group in cross-coupling reactions is particularly valuable for creating extended π-conjugated systems. Research has demonstrated that chloroethenyl quinolines can be used to synthesize conjugated butadienes, which are important structures in materials for electronics and photonics. molaid.com The focus is on creating novel dyes, fluorescent probes, and organic semiconductors where the quinoline core helps to tune the electronic and photophysical properties.
Structure
3D Structure
Properties
CAS No. |
62484-53-1 |
|---|---|
Molecular Formula |
C11H8ClN |
Molecular Weight |
189.64 g/mol |
IUPAC Name |
2-(2-chloroethenyl)quinoline |
InChI |
InChI=1S/C11H8ClN/c12-8-7-10-6-5-9-3-1-2-4-11(9)13-10/h1-8H |
InChI Key |
DNCAKVDLLVQCLL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C=CCl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 2 Chloroethenyl Quinoline and Analogous Structures
Direct Synthetic Routes to 2-(2-Chloroethenyl)quinoline
Direct synthesis provides a straightforward approach to forming the this compound scaffold. A key strategy involves the manipulation of an ethynyl (B1212043) group at the 2-position of the quinoline (B57606) ring.
Hydrohalogenation Strategies Employing Ethynylquinoline Precursors
The synthesis of this compound can be efficiently achieved through the hydrohalogenation of a 2-ethynylquinoline precursor. This method leverages the inherent basicity of the quinoline nitrogen atom. When 2-ethynylquinoline is treated with hydrochloric acid (HCl), the ring nitrogen is protonated to form a quinolinium salt. acs.org This salt formation significantly increases the electrophilicity of the adjacent ethynyl group.
The chloride ion, acting as the counteranion, is held in close proximity to the activated ethynyl group, facilitating a nucleophilic attack. acs.org This intramolecular-like addition results in the formation of the this compound product with high efficiency. This strategy is also applicable for hydrobromination and hydroiodination using hydrobromic (HBr) and hydroiodic (HI) acids, respectively, to yield the corresponding 2-(2-haloethenyl)quinolines. acs.org
Controlled Synthesis of 2-Vinylquinoline (B1294476) and 3-Vinylquinoline Derivatives
A variety of advanced methods have been developed for the controlled synthesis of vinylquinoline derivatives, which serve as structural analogs to this compound and are valuable in their own right.
Palladium-Catalyzed Alkene Difunctionalization on Vinyl-Quinoline Substrates
Palladium-catalyzed alkene difunctionalization has emerged as a powerful strategy for adding molecular diversity to vinyl-quinoline substrates. du.edu This method involves the generation of palladium-alkyl intermediates from the vinylquinoline. The process typically begins with a nucleopalladation step, where a nucleophile and the palladium catalyst add across the vinyl group's double bond. du.edu The resulting stable Pd-alkyl intermediate can then react with a second nucleophile, leading to the formation of a new bond and regeneration of the Pd(II) catalyst. du.edu This approach allows for the introduction of two new functional groups across the original double bond in a controlled manner.
Microwave-Assisted Olefination of 2-Methylquinoline and Aldehyde Systems
Microwave-assisted organic synthesis (MAOS) provides a rapid and efficient route to 2-vinylquinolines from 2-methylquinoline and various aldehydes. nih.govresearchgate.net This olefination reaction is significantly accelerated by microwave irradiation, which drastically reduces reaction times compared to conventional heating methods. nih.govnih.gov The reaction is often mediated by additives, with trifluoromethanesulfonamide (TfNH₂) proving to be particularly effective in boosting product yields. nih.gov The methodology demonstrates a broad substrate scope, mild conditions, and superior reaction kinetics, making it a highly efficient way to prepare a diverse range of 2-vinylquinoline analogues. nih.gov
Table 1: Effect of Additives on Microwave-Assisted Olefination Reaction of 2-methylquinoline and benzaldehyde under microwave irradiation.
| Entry | Additive | Yield (%) |
| 1 | None | 13-30 |
| 2 | Sulfonamides (General) | Significantly Boosted |
| 3 | TfNH₂ | Most Effective |
| Data sourced from research on trifluoromethanesulfonamide-mediated olefination. nih.gov |
Palladium-Catalyzed Dimerization Approaches for 3-Vinylquinolines
A straightforward method for synthesizing polyfunctionalized 3-vinylquinolines involves the palladium-catalyzed dimerization of N-aryl propargylamines under aerobic conditions. nih.gov This cascade reaction is proposed to proceed through an initial Pd-catalyzed electrophilic cyclization of an N-aryl propargylamine molecule. The resulting σ-quinolinylpalladium intermediate is then trapped by a second molecule of the substrate via a hydroarylation process. nih.gov This approach provides convenient access to a variety of synthetically important 3-vinylquinolines in moderate to good yields from readily available starting materials. nih.gov
Catalyst-Free Direct Deamination Reactions in Mannich Synthesis Pathways
A facile, catalyst-free method has been developed for the synthesis of 2-vinylquinolines through a direct deamination reaction that occurs during a Mannich-type synthesis. rsc.org The Mannich reaction is a three-component condensation involving a compound with an active hydrogen (like 2-methylquinoline), an aldehyde (such as formaldehyde), and an amine. rsc.orgoarjbp.com In this specific pathway, an intermediate is formed that undergoes a proposed instantaneous hydrogen transfer via a six-membered ring intermediate. This key step facilitates a direct deamination, eliminating the amino group to form the vinyl double bond. rsc.org This strategy tolerates a broad range of substrates and provides a highly efficient route to 2-vinylquinolines. rsc.org
Knoevenagel Condensation Applications in Vinylquinoline Formation
The Knoevenagel condensation is a powerful tool for carbon-carbon bond formation, typically involving the reaction of an active methylene compound with a carbonyl group, catalyzed by a weak base. wikipedia.org This reaction proceeds through a nucleophilic addition followed by a dehydration, yielding an α,β-unsaturated product. wikipedia.org
For the synthesis of vinylquinolines, a plausible Knoevenagel-type reaction would involve the condensation of quinaldine (2-methylquinoline), which possesses an active methyl group, with a suitable carbonyl compound. To achieve the desired this compound structure, a potential reactant would be a chloro-substituted aldehyde, such as chloral (trichloroacetaldehyde). The reaction would likely be catalyzed by a base like piperidine or pyridine (B92270).
The general mechanism involves the deprotonation of the active methylene group (in this case, the methyl group of quinaldine) by the base to form a carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting aldol-type intermediate subsequently undergoes dehydration to form the stable conjugated system of the vinylquinoline.
Table 1: Key Components in a Proposed Knoevenagel Synthesis of this compound
| Component | Role | Example |
| Active Methylene Compound | Provides the nucleophilic carbon | Quinaldine |
| Carbonyl Compound | Provides the electrophilic carbon | Chloral |
| Catalyst | Facilitates deprotonation | Piperidine or Pyridine |
| Product | α,β-unsaturated system | This compound |
While this specific transformation is a logical extension of the Knoevenagel condensation's scope, detailed research findings on this exact reaction are not widely reported. However, the principles of the Knoevenagel condensation strongly support its feasibility. Variations of this reaction, such as the Doebner modification which uses malonic acid and is followed by decarboxylation, are also well-established for producing α,β-unsaturated acids. wikipedia.org
Ultrasound-Assisted Synthetic Protocols for Substituted Vinylquinolines
The application of ultrasound in organic synthesis has gained significant traction as a green chemistry technique. Ultrasound irradiation can enhance reaction rates, improve yields, and reduce reaction times by creating localized high-pressure and high-temperature zones through acoustic cavitation. nih.govresearchgate.net
In the context of vinylquinoline synthesis, ultrasound can be effectively employed to accelerate reactions like the Knoevenagel condensation or other olefination reactions. For instance, a study on the synthesis of 2-vinylquinolines utilized a trifluoromethanesulfonamide-mediated olefination of 2-methylquinoline and various aldehydes under microwave irradiation, a similar alternative energy source. nih.gov This suggests that an ultrasound-assisted approach could be similarly effective.
A one-pot, three-component reaction for synthesizing 2-substituted quinolines under ultrasound irradiation has been reported, involving an aniline, an aldehyde, and ethyl 3,3-diethoxypropionate in the presence of SnCl₂·2H₂O as a precatalyst in water. nih.gov This demonstrates the utility of ultrasound in constructing the quinoline core with various substituents at the 2-position. While this specific example does not yield a vinylquinoline directly, it highlights the potential of sonochemistry in quinoline synthesis. The benefits of ultrasound, such as enhanced mass transfer and reaction kinetics, make it a promising technique for the synthesis of this compound and its analogs. ksu.edu.samdpi.com
Table 2: Comparison of Conventional vs. Ultrasound-Assisted Synthesis
| Parameter | Conventional Heating | Ultrasound-Assisted Synthesis |
| Reaction Time | Often longer | Generally shorter |
| Energy Consumption | Higher | Lower |
| Reaction Yields | Variable, can be lower | Often higher |
| Reaction Conditions | Can be harsh | Typically milder |
Strategies for Chloroethylquinoline Synthesis as Closely Related Analogs
The synthesis of chloroethylquinolines is a crucial step towards obtaining vinylquinolines, as the chloroethyl group can be a precursor to the chloroethenyl group through an elimination reaction.
A common strategy for introducing a chloroethyl group involves the nucleophilic substitution of a corresponding hydroxyethylquinoline. This two-step approach would first involve the synthesis of 2-(2-hydroxyethyl)quinoline. This precursor could then be converted to 2-(2-chloroethyl)quinoline (B15147119) using a chlorinating agent.
Common reagents for this type of transformation include thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The reaction mechanism involves the activation of the hydroxyl group by the chlorinating agent, making it a good leaving group (e.g., as a chlorosulfite ester in the case of SOCl₂). A subsequent nucleophilic attack by the chloride ion displaces the activated hydroxyl group, yielding the desired chloroalkyl derivative. The reactivity of chloroquinolines in nucleophilic substitution reactions is well-documented, particularly at the 2- and 4-positions of the quinoline ring. mdpi.comresearchgate.net
The Friedländer synthesis is a fundamental method for constructing the quinoline ring system, involving the condensation of a 2-aminobenzaldehyde or 2-aminobenzoketone with a compound containing an α-methylene group adjacent to a carbonyl group. wikipedia.orgjk-sci.comalfa-chemistry.com This reaction can be catalyzed by either acids or bases. alfa-chemistry.comnih.gov
To synthesize a quinoline with a chloroethyl side chain directly using the Friedländer approach, one would need a carbonyl compound that already contains the chloroethyl moiety. For example, the reaction of 2-aminobenzaldehyde with a ketone such as 4-chlorobutan-2-one could theoretically yield a 2-(chloroethyl)quinoline derivative.
The reaction proceeds via an initial aldol condensation between the two carbonyl compounds, followed by cyclization and dehydration to form the quinoline ring. alfa-chemistry.com The versatility of the Friedländer synthesis allows for the preparation of a wide variety of substituted quinolines. nih.govorganicreactions.org
Table 3: Reactants for a Proposed Friedländer Synthesis of a Chloroethylquinoline
| Reactant 1 | Reactant 2 | Potential Product |
| 2-Aminobenzaldehyde | 4-Chlorobutan-2-one | 2-(Chloroethyl)quinoline derivative |
| 2-Aminoacetophenone | Chloroacetaldehyde | 2-(Chloromethyl)quinoline derivative |
General Quinoline Core Synthesis Approaches Relevant to Derivatization
The synthesis of the fundamental quinoline core is the first step in producing more complex derivatives like this compound. Several classic named reactions are employed for this purpose.
The Skraup synthesis is one of the oldest and most well-known methods for preparing quinolines. pharmaguideline.comorganicreactions.org The classic Skraup synthesis involves the reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent such as nitrobenzene. pharmaguideline.comslideshare.net The reaction proceeds through the dehydration of glycerol to acrolein, which then undergoes a Michael addition with aniline. The resulting intermediate cyclizes and is subsequently oxidized to form the quinoline ring.
A significant variant of this reaction is the Doebner-von Miller reaction, which uses α,β-unsaturated aldehydes or ketones in place of glycerol, allowing for the synthesis of substituted quinolines. acs.orgnih.gov This modification makes it possible to introduce substituents at various positions on the quinoline ring. For instance, reacting aniline with an α,β-unsaturated carbonyl compound that contains a latent chloroethenyl group could be a potential, though complex, route to the target molecule. The Skraup and its variants are robust methods for generating the quinoline scaffold, which can then be subjected to further functionalization to introduce the desired 2-(2-chloroethenyl) side chain. organicreactions.orgacs.org
Conrad-Limpach Cyclization Pathways
The Conrad-Limpach synthesis, first reported in 1887, is a classical method for the preparation of 4-hydroxyquinolines (which exist in equilibrium with their 4-quinolone tautomers) wikipedia.orgresearchgate.netscribd.com. The reaction involves the condensation of anilines with β-ketoesters wikipedia.orgjptcp.com. The pathway is highly dependent on reaction temperature.
The mechanism involves several key steps:
Nucleophilic attack of the aniline on the ketone carbonyl of the β-ketoester.
Formation of a tetrahedral intermediate, which then dehydrates to form a Schiff base.
Keto-enol tautomerization of the Schiff base.
An electrocyclic ring-closing reaction, which is the rate-determining step.
Elimination of an alcohol and subsequent tautomerization to yield the final 4-hydroxyquinoline product wikipedia.org.
While this method is a primary route to 4-hydroxyquinolines, it is not a direct pathway to 2-substituted quinolines like this compound. However, the resulting 4-hydroxyquinoline core can be subjected to further chemical modifications to achieve the desired substitution pattern.
Knorr Quinoline Synthesis and Related Condensations
A variation of the reaction between anilines and β-ketoesters is the Knorr quinoline synthesis, which yields 2-hydroxyquinolines (2-quinolones) synarchive.comwikipedia.orgiipseries.org. This outcome is favored under different reaction conditions, specifically higher temperatures during the initial condensation step (above 100 °C) wikipedia.orgdrugfuture.com.
In the Knorr synthesis, the aniline reacts preferentially with the ester group of the β-ketoester to form a β-ketoanilide intermediate wikipedia.orgwikipedia.org. This anilide then undergoes cyclization in the presence of a strong acid, such as sulfuric acid, to produce the 2-hydroxyquinoline synarchive.comwikipedia.orgdrugfuture.com. The reaction is a type of electrophilic aromatic substitution followed by the elimination of water wikipedia.org.
The choice between the Conrad-Limpach and Knorr pathways can be influenced by the reaction conditions. For instance, with benzoylacetanilide, using a large excess of polyphosphoric acid (PPA) favors the formation of the 2-hydroxyquinoline, whereas smaller amounts of PPA lead to the 4-hydroxyquinoline isomer wikipedia.org.
The 2-hydroxyquinoline product from the Knorr synthesis is a crucial intermediate. The hydroxyl group at the C2 position can be converted to a chlorine atom, typically by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃). This 2-chloroquinoline (B121035) can then be further functionalized.
Vilsmeier-Haack Procedures for Formylquinoline Intermediates
The Vilsmeier-Haack reaction is a versatile and efficient method for the formylation of activated aromatic and heteroaromatic compounds chemistrysteps.com. In the context of quinoline synthesis, it is particularly effective for producing 2-chloro-3-formylquinolines from N-arylacetamides (acetanilides) chemijournal.comchemijournal.comresearchgate.net. This reaction creates a valuable intermediate where the chloro and formyl groups can be selectively transformed into a wide array of other functionalities researchgate.net.
The reaction proceeds in two main stages:
Preparation of the Vilsmeier reagent: This electrophilic iminium salt is generated in situ from a substituted amide, most commonly N,N-dimethylformamide (DMF), and a chlorinating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) chemistrysteps.comnih.govtandfonline.com.
Cyclization and formylation: The acetanilide substrate reacts with the Vilsmeier reagent. The reaction involves an electrophilic attack followed by cyclization to form the quinoline ring system, incorporating a chloro group at the 2-position and a formyl group at the 3-position chemijournal.comchemijournal.com.
The reaction conditions typically involve adding the chlorinating agent to a solution of the acetanilide in DMF at low temperatures (0-5 °C), followed by heating (e.g., 80-90 °C) for several hours to drive the cyclization chemijournal.comchemijournal.com. Yields are generally good, often in the range of 60-80% chemijournal.comchemijournal.com. The presence of electron-donating groups on the acetanilide can facilitate the cyclization researchgate.net.
The resulting 2-chloro-3-formylquinoline is a key precursor. The aldehyde group can be used to build the ethenyl side chain, for example, through a Wittig reaction or similar olefination strategies.
| Substrate (Acetanilide) | Chlorinating Agent | Reaction Time (at 80-90 °C) | Product | Yield (%) |
|---|---|---|---|---|
| N-phenylacetamide | POCl₃ | 4 hours | 2-Chloro-3-formylquinoline | - |
| N-(o-tolyl)acetamide | POCl₃ | 6-8 hours | 2-Chloro-8-methyl-3-formylquinoline | 63 |
| N-(o-nitrophenyl)acetamide | POCl₃ | 4 hours | 2-Chloro-8-nitro-3-formylquinoline | 65 |
| N-(o-chlorophenyl)acetamide | POCl₃ | 4 hours | 2,8-Dichloro-3-formylquinoline | - |
Data synthesized from multiple sources detailing the Vilsmeier-Haack cyclization of various acetanilides. chemijournal.comchemijournal.com
Methods for Regioselective Halogenation at Quinoline C2 Position
Introducing a chlorine atom specifically at the C2 position of a pre-formed quinoline ring is a critical step for synthesizing compounds like this compound. Direct C-H chlorination at this position is challenging due to the electronic nature of the pyridine ring within the quinoline system. Therefore, indirect methods or the use of activated precursors are more common.
One of the most widely used methods is the chlorination of 2(1H)-quinolinones (or 2-hydroxyquinolines), which are readily available through syntheses like the Knorr reaction. Treatment of a 2-quinolinone with an excess of a strong chlorinating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅), effectively replaces the hydroxyl group with a chlorine atom acs.org. This reaction often requires heating under reflux conditions acs.org. While effective, a significant drawback is the need for an excess of the hazardous chlorinating agent and the subsequent difficulty in its removal from the reaction mixture acs.org.
Another strategy involves the activation of the quinoline ring via N-oxidation. Quinoline N-oxides can undergo regioselective chlorination at the C2 position. For example, using a reagent system like triphenylphosphine (PPh₃) and trichloroacetonitrile (Cl₃CCN) has been shown to be an effective method for the C2-chlorination of quinoline N-oxides, proceeding with high efficiency and selectivity across a range of substrates researchgate.net.
In Depth Mechanistic Investigations of 2 2 Chloroethenyl Quinoline Transformations
Detailed Stereochemical Analysis of Nucleopalladation on Vinyl-Quinoline Substrates
Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, and nucleopalladation of alkenes is a key step in many of these transformations, including the Wacker-type cyclization. The stereochemical course of this step—whether it proceeds via cis- or trans-nucleopalladation—is of critical importance, especially in asymmetric catalysis. Mechanistic studies on related systems, such as the enantioselective oxidative cyclization of anilides with tethered alkenes using a Pd(II)/quinoline-oxazoline (quinox) catalyst, have shown that the reaction can proceed through cis-amidopalladation (cis-AP). nih.gov
The stereochemical outcome is not fixed and can be influenced by various factors, including the nature of the ligands and the reaction conditions. acs.orgnih.gov Investigations into enantioselective Wacker-type cyclizations have revealed that both chiral neutral donor ligands and anionic ligands on the palladium center can control the stereochemical pathway. nih.gov For instance, studies on the cyclization of γ-alkenyl tosylamides have shown that a catalyst system combining a pyrox neutral-donor ligand with a trifluoroacetate (B77799) (TFA) anionic ligand favors a trans-amidopalladation pathway. nih.gov In contrast, other catalyst systems may exclusively promote cis-aminopalladation. acs.org
| Factor | Influence on Stereochemical Pathway | Example System | Reference |
|---|---|---|---|
| Neutral Ligand | Chiral ligands like quinox or pyrox can favor a specific pathway. | Pd(II)/quinoline-oxazoline (quinox) | nih.gov |
| Anionic Ligand | Switching from acetate (B1210297) (OAc) to trifluoroacetate (TFA) can change the favored pathway and enantioselectivity. | Pd(pyrox)(TFA)₂ vs. Pd(pyrox)(OAc)₂ | nih.gov |
| Additives | Addition of a Brønsted base can switch a mixed pathway to exclusively cis-aminopalladation. | Pd(IMes)(O₂CCF₃)₂(OH₂) + NaOAc | acs.org |
| Nucleophile | The identity of the tethered nitrogen nucleophile can alter the pathway from exclusively cis to exclusively trans. | Various N-nucleophiles in aza-Wacker reactions | acs.org |
Elucidation of Hydrohalogenation Mechanisms on Ethynylquinoline Frameworks
The synthesis of 2-(2-chloroethenyl)quinoline can be achieved through the hydrohalogenation of 2-ethynylquinoline. While the hydrohalogenation of simple alkynes often proceeds via an electrophilic addition mechanism involving a vinyl cation intermediate, the mechanism for 2-ethynyl-azaarenes, such as ethynylquinolines, is distinct.
Studies on the hydrochlorination of 2-ethynylpyridines, a closely related substrate, have shown that the reaction proceeds efficiently without specialized reagents. The proposed mechanism involves an initial acid-base reaction where the basic nitrogen of the quinoline (B57606) ring is protonated by hydrochloric acid. This forms a quinolinium salt. The formation of this salt is crucial as it significantly enhances the electrophilicity of the adjacent ethynyl (B1212043) group. Consequently, the chloride counteranion is drawn into close proximity, facilitating a nucleophilic attack on the activated alkyne. This intramolecular-like addition leads to the formation of this compound in high yield. This protocol has been successfully applied to both ethynylquinoline and ethynylisoquinoline substrates.
Reaction Mechanism Studies of Deamination and Intramolecular Cyclization
The quinoline core is a prevalent motif in natural products and pharmaceuticals, and its synthesis often involves intramolecular cyclization as a key step. Various mechanistic pathways for these cyclizations have been investigated.
One such mechanism involves the cyclization of N-aryl enaminone intermediates. Depending on the reaction conditions, acid-mediated cyclization can proceed through different pathways. For instance, treatment of an enaminone derived from N-benzyl-L-tryptophan with a strong acid like methanesulfonic acid can lead to different tetracyclic frameworks. nih.gov The proposed mechanism suggests a choice between O-protonation and C-protonation of the enaminone. O-protonation facilitates an intramolecular attack from the indole (B1671886) nucleus to form a spiroindolenine intermediate, which then rearranges to the final product. nih.gov In contrast, C-protonation can lead to a more classical Pictet-Spengler type product. nih.gov
Other studies have explored aryl radical cyclization in enaminone esters. nih.govresearcher.lifefigshare.com It was found that N-benzyl and N-phenethyl enaminones undergo 5-exo and 6-exo radical cyclizations, respectively. nih.govresearcher.lifefigshare.com Computational studies using PM3 calculations suggested that alternative endo and 4-exo cyclizations are disfavored due to significant distortion in the required transition state structures. nih.govresearcher.lifefigshare.com
Another pathway to quinolines involves a sequence of Michael addition, cyclization, and desulfurization. nih.gov In this one-pot approach, a reaction between o-aminothiophenol and a 1,3-ynone first forms a 1,5-benzothiazepine (B1259763) intermediate via Michael addition and subsequent intramolecular condensation. nih.gov This intermediate then undergoes an iodine-mediated desulfurative cyclization to yield the final quinoline product. nih.gov Deamination processes have also been observed as part of related transformations, such as the reaction of (1-chloroethenyl)oxirane (B1220758) with 2'-deoxycytidine, which involves alkylation at the N-3 position followed by deamination to yield an N3-substituted 2'-deoxyuridine (B118206) derivative. nih.gov
Mechanistic Insights from Reactivity Studies of Related Quinoline Derivatives (e.g., Nitroquinolones)
The reactivity of the quinoline scaffold can be significantly altered by the introduction of substituents. Nitroquinolones, in particular, have been the subject of detailed mechanistic studies that reveal how electronic and steric effects can govern reaction pathways.
A striking example is the unusual reactivity of 1-methyl-3,6,8-trinitro-2-quinolone (TNQ). nih.gov Unlike other nitroquinolones such as 1-methyl-3,6-dinitro-2-quinolone (3,6-DNQ), which are relatively unreactive, TNQ readily undergoes reactions with a variety of nucleophiles. nih.gov This enhanced reactivity is attributed to severe steric repulsion between the 1-methyl group and the 8-nitro group. nih.govmdpi.com This steric strain forces the 8-nitro group out of coplanarity with the quinoline ring, distorting the pyridone moiety and causing it to lose its aromaticity. nih.govmdpi.com As a result, the pyridone ring of TNQ behaves more like an activated nitroalkene than an aromatic system. nih.govmdpi.com
This activation enables unique transformations. One prominent reaction is cine-substitution, where a nucleophile attacks the 4-position, leading to the substitution of the nucleophile at that position with the concurrent elimination of the nitro group from the 3-position. nih.govnih.gov This reaction provides a regioselective method for C-N and C-C bond formation at the C4 position of the quinolone core. nih.gov Furthermore, the activated nitroalkene character of TNQ allows it to participate readily in cycloaddition reactions with dienes and electron-rich alkenes under mild conditions. nih.govmdpi.com
| Compound | Key Structural Feature | Observed Reactivity | Mechanistic Explanation | Reference |
|---|---|---|---|---|
| 1-Methyl-3,6,8-trinitro-2-quinolone (TNQ) | Steric clash between 1-Me and 8-NO₂ | High reactivity; undergoes cine-substitution and cycloaddition. | Steric strain distorts the ring, which loses aromaticity and acts as an activated nitroalkene. | nih.govmdpi.com |
| 1-Methyl-3,6-dinitro-2-quinolone (3,6-DNQ) | No 8-nitro group | Largely unreactive under similar conditions. | Planar, aromatic pyridone ring lacks activation. | nih.gov |
| 1,8-Dimethyl-3,5-dinitro-2-quinolone | Steric clash between 1-Me and 8-Me | Activated framework; undergoes cine-substitution. | Steric repulsion from the 8-methyl group activates the quinolone framework, similar to the 8-nitro group. | nih.gov |
Mechanistic Studies of DNA Adduct Formation by Related Halogenated Ethenyl/Ethyl Compounds
Halogenated ethenyl compounds can be metabolized to reactive electrophiles that form covalent adducts with DNA, a process central to their genotoxicity. The compound (1-chloroethenyl)oxirane, a metabolite of chloroprene, serves as a relevant model for understanding how such structures interact with DNA. nih.govnih.gov
Mechanistic studies have shown that (1-chloroethenyl)oxirane reacts with various nucleophilic sites on DNA bases. nih.gov The reaction with 2'-deoxyguanosine (B1662781) yields a major adduct, N7-(3-chloro-2-hydroxy-3-buten-1-yl)-guanine, along with several minor adducts resulting from alkylation at other nitrogen atoms. nih.gov The formation of DNA interstrand cross-links has also been demonstrated, occurring at deoxyguanosine residues within 5'-GC and 5'-GGC sequences. nih.govaacrjournals.org The proposed mechanism for cross-linking involves an initial monoalkylation at the N7 position of a guanine (B1146940) residue via nucleophilic attack on the protonated epoxide, followed by a second alkylation step. nih.gov
Reactions with other nucleosides have also been characterized:
2'-Deoxyadenosine: Forms N1- and N6-substituted adducts, with the N6 adduct arising from a Dimroth rearrangement of the initially formed N1 adduct. nih.gov
2'-Deoxycytidine: Alkylation occurs at the N-3 position, which is then followed by deamination to give N3-(3-chloro-2-hydroxy-3-buten-1-yl)-2'-deoxyuridine. nih.gov
Thymidine: Forms the N3-(3-chloro-2-hydroxy-3-buten-1-yl)-thymidine adduct. nih.gov
Studies with other quinoline-containing carcinogens, such as 2-amino-3-methylimidazo[4,5-f]quinoline (IQ), show that the ultimate carcinogenic metabolite, an arylnitrenium ion, also forms adducts primarily at guanine bases, specifically at the C8 and N2 positions. nih.govoup.comacs.org These studies collectively illustrate that electrophilic derivatives of both halogenated ethenyl compounds and quinolines preferentially target the nucleophilic centers of purine (B94841) bases, particularly guanine, leading to a variety of mono- and bis-adducts.
| Nucleoside | Adduct Structure | Site of Alkylation | Reference |
|---|---|---|---|
| 2'-Deoxyguanosine (dG) | N7-(3-chloro-2-hydroxy-3-buten-1-yl)-guanine | N7 (major) | nih.gov |
| 2'-Deoxyadenosine (dA) | N1-(3-chloro-2-hydroxy-3-buten-1-yl)-2'-deoxyadenosine | N1 | nih.gov |
| 2'-Deoxyadenosine (dA) | N⁶-(3-chloro-2-hydroxy-3-buten-1-yl)-2'-deoxyadenosine | N6 (via rearrangement) | nih.gov |
| 2'-Deoxycytidine (dC) | N3-(3-chloro-2-hydroxy-3-buten-1-yl)-2'-deoxyuridine | N3 (followed by deamination) | nih.gov |
| Thymidine (T) | N3-(3-chloro-2-hydroxy-3-buten-1-yl)-thymidine | N3 | nih.gov |
Exploration of Reaction Intermediates and Transition States via Computational Methods
Computational chemistry provides a powerful lens for examining reaction mechanisms at a molecular level, allowing for the characterization of transient species like intermediates and transition states that are often difficult or impossible to observe experimentally. Density Functional Theory (DFT) is a particularly valuable tool for these investigations within quinoline chemistry. nih.govresearchgate.net
DFT calculations have been employed to simulate reaction pathways, determine activation energies, and rationalize product distributions. researchgate.net For example, in studying the cyclization reactions for the synthesis of quinoline derivatives, DFT can be used to compare the energies of different possible pathways and their corresponding transition states, thereby predicting the most favorable route. researchgate.net Such calculations have confirmed that the formation of certain isomers is both kinetically and thermodynamically favored over others. researchgate.net
In the context of quinoline-based chemosensors, computational studies involving Frontier Molecular Orbital (FMO) and Natural Bond Orbital (NBO) analyses have provided insights into ligand-anion interactions. rsc.org These methods help to explain the chemical reactivity and charge transfer phenomena that underpin the sensing mechanism by examining the HOMO-LUMO energy gap and identifying key intermolecular charge transfer and hyperconjugative stabilizing interactions. rsc.org Similarly, computational investigations into the amidation of quinoline N-oxide have been used to elucidate the origin of regioselectivity, demonstrating that the relative stability of amido insertion intermediates dictates the reaction outcome. acs.org Time-Dependent DFT (TD-DFT) can also be used to predict spectroscopic properties, such as UV-Vis absorption spectra, which can be correlated with experimental findings. nih.govrsc.org These computational approaches are integral to building a comprehensive, predictive model of reactivity and mechanism for complex organic transformations involving the quinoline framework.
Advanced Reactivity and Derivatization Strategies for 2 2 Chloroethenyl Quinoline
Transformations of the Ethenyl and Chlorine Moieties
The chloroethenyl group at the C2 position of the quinoline (B57606) ring offers a versatile handle for a variety of chemical transformations. Both the carbon-carbon double bond and the vinylic chlorine atom can be targeted to introduce new functional groups and build molecular complexity.
Oxidation Reactions of Vinylquinoline Intermediates
The ethenyl double bond in vinylquinoline systems is susceptible to oxidative cleavage under specific conditions. While direct studies on 2-(2-chloroethenyl)quinoline are not extensively documented, the reactivity can be inferred from related structures. The double bond, being more electron-rich than the aromatic quinoline system, is the likely site of initial attack by strong oxidizing agents. youtube.com
Ozonolysis is a powerful method for cleaving carbon-carbon double bonds. Treatment of a vinylquinoline with ozone (O₃) followed by a reductive or oxidative work-up would be expected to cleave the ethenyl group, yielding a 2-quinolinecarboxaldehyde. For instance, the ozonolysis of quinoline itself has been shown to cleave the benzene (B151609) ring, resulting in pyridine-2,3-dicarboxylic acid, demonstrating the power of this reagent to oxidize even aromatic systems under controlled flow-reactor conditions. rsc.org In the case of this compound, the exocyclic double bond would be significantly more reactive than the aromatic rings.
Other strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) under hot, concentrated conditions, could also achieve cleavage of the vinyl group to yield the corresponding carboxylic acid, quinaldic acid. youtube.com The specific reaction products would depend heavily on the conditions employed, including temperature, solvent, and the nature of the work-up.
Functionalization of the Ethenyl Double Bond
The double bond of the chloroethenyl group can undergo various addition reactions typical of alkenes. The reactivity is influenced by the electron-withdrawing nature of the adjacent quinoline ring.
Key functionalization reactions include:
Halogenation: The addition of halogens like bromine (Br₂) or chlorine (Cl₂) across the double bond would yield a dihalogenated ethylquinoline derivative. This reaction proceeds via a halonium ion intermediate. Analogous reactions have been shown on quinolinylchalcones, where bromine adds across the α,β-unsaturated double bond to give a dibromide. researchgate.net
Epoxidation: Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) can be used to form an epoxide across the double bond. The resulting oxirane ring is a valuable synthetic intermediate that can be opened by various nucleophiles. The epoxidation of related quinolinylchalcones with hydrogen peroxide in a basic medium has been reported to produce the corresponding oxirane. researchgate.net
Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) would proceed according to Markovnikov's rule, although the regioselectivity could be influenced by the electronic effects of the quinoline ring.
Cross-Coupling Reactions: The vinylic chlorine atom, while generally less reactive than an aryl chloride in nucleophilic substitution, is an excellent handle for transition-metal-catalyzed cross-coupling reactions. Suzuki, Heck, and Sonogashira couplings could be employed to form new carbon-carbon or carbon-heteroatom bonds, attaching aryl, alkyl, or alkynyl groups to the ethenyl moiety.
Functionalization and Modification of the Quinoline Nucleus
The quinoline ring system itself is a key target for modification. The presence of the chloroethenyl group influences the reactivity of the nucleus, but established quinoline chemistry provides a roadmap for its functionalization.
Directed Nucleophilic Substitution at Specific Quinoline Positions (e.g., C2, C4)
The quinoline ring is electron-deficient, particularly at the C2 and C4 positions, making them susceptible to nucleophilic aromatic substitution (SNAr), especially when a good leaving group like a halogen is present. quimicaorganica.orgquimicaorganica.org In a molecule like this compound, if a halogen were present at the C4 position, it would be highly reactive towards nucleophiles. quimicaorganica.orgquimicaorganica.org
The chlorine atom at the C2 position of a quinoline ring is significantly more labile towards nucleophilic substitution than the vinylic chlorine on the ethenyl side chain. This differential reactivity allows for selective functionalization of the quinoline core. A wide range of nucleophiles can displace the C2-chloro group in related 2-chloroquinoline (B121035) systems. nih.govresearchgate.net
| Nucleophile | Reagent Example | Product Type |
| Amines | R-NH₂ | 2-Aminoquinolines |
| Thiols | R-SH | 2-Thioquinolines |
| Alkoxides | R-ONa | 2-Alkoxyquinolines |
| Azides | NaN₃ | 2-Azidoquinolines |
| Hydrazines | N₂H₄ | 2-Hydrazinoquinolines |
The reaction mechanism proceeds through a Meisenheimer-like intermediate, where the negative charge is stabilized by the nitrogen atom of the quinoline ring. quimicaorganica.org This reactivity has been exploited to synthesize complex heterocyclic frameworks, such as linking 2-chloroquinoline scaffolds to other moieties to create dual inhibitors for viral proteases. nih.gov
Regioselective Demethylation and Related Dealkylation Studies on Methoxyquinoline Analogs
In analogs of this compound that bear methoxy (B1213986) substituents, the regioselective cleavage of the methyl ether to reveal a hydroxyl group is a critical transformation for accessing new derivatives and natural product scaffolds. The choice of demethylating agent is crucial for achieving selectivity and avoiding unwanted side reactions.
Common reagents used for O-demethylation include strong Lewis acids, Brønsted acids, and nucleophilic reagents like thiolates. chem-station.com The synthesis of the quinoline alkaloid atanine, for example, was achieved through the selective demethylation of a 2,4-dimethoxyquinoline. nih.gov
| Reagent | Typical Conditions | Mechanism/Notes |
| Boron tribromide (BBr₃) | CH₂Cl₂, low temperature (-78 °C to rt) | Strong Lewis acid; forms a complex with the oxygen, followed by nucleophilic attack by bromide. chem-station.com |
| 47% Hydrobromic Acid (HBr) | High temperature (reflux) | Strong Brønsted acid; protonation of the ether oxygen followed by SN2 attack by bromide. chem-station.com |
| Aluminum Chloride (AlCl₃) | CH₂Cl₂ or MeNO₂, heat | Strong Lewis acid, similar to BBr₃ but generally less reactive. chem-station.com |
| Thiolates (e.g., EtSNa) | High boiling solvent (e.g., DMF, NMP) | Nucleophilic demethylation (SN2); useful under non-acidic conditions. chem-station.comnih.gov |
The regioselectivity of demethylation can be influenced by the electronic environment of the methoxy group. For instance, in a dimethoxyquinoline system, one methoxy group may be preferentially cleaved over another due to steric or electronic factors.
Utilization as a Precursor for Complex Molecular Architectures
The dual reactivity of this compound makes it a valuable building block for synthesizing complex molecules and fused heterocyclic systems. The ability to selectively functionalize the C2-position of the quinoline ring, the ethenyl double bond, and the vinylic chlorine allows for a stepwise and controlled construction of intricate structures.
For example, a synthetic strategy could involve an initial nucleophilic substitution at the C2-position of a halogenated quinoline precursor, followed by the formation of the ethenyl side chain. This 2-vinylquinoline (B1294476) intermediate can then be used to construct more complex scaffolds. Bioactive 2-vinylquinolines have been identified as potent antimalarial and anticancer agents. nih.gov
Furthermore, the chloroethenyl group can be seen as a masked aldehyde or carboxylic acid. Oxidative cleavage would unmask these functionalities, allowing for further condensation reactions to build fused ring systems. For example, 2-chloroquinoline-3-carbaldehyde (B1585622) is a well-known precursor used to synthesize a vast array of fused heterocycles, including quinolinyl-thiazolidinones, -azetidinones, and pyrazolo-pyrano-quinolinyl-pyrimidines through multicomponent reactions. nih.gov By converting the 2-(2-chloroethenyl) group to a 2-formyl group, similar synthetic pathways become accessible.
The combination of nucleophilic substitution at the quinoline core and cross-coupling reactions on the vinyl chloride provides a powerful strategy for creating quinoline-based hybrid molecules, which are of significant interest in medicinal chemistry for developing compounds that can interact with multiple biological targets. thesciencein.org
Advanced Spectroscopic and Structural Characterization Techniques
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of 2-(2-Chloroethenyl)quinoline, offering profound insights into its molecular framework.
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are indispensable for confirming the identity and assessing the purity of this compound. The chemical shifts (δ), reported in parts per million (ppm), and coupling constants (J), in Hertz (Hz), provide a detailed map of the proton and carbon environments within the molecule.
In ¹H NMR, the signals corresponding to the protons on the quinoline (B57606) ring and the chloroethenyl group appear at characteristic chemical shifts. The aromatic protons of the quinoline scaffold typically resonate in the downfield region, while the vinylic protons of the chloroethenyl substituent show distinct signals. The coupling between adjacent protons provides information about the connectivity of the molecule. uncw.edu
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. libretexts.org Each unique carbon atom in this compound gives a distinct signal, and its chemical shift is indicative of its electronic environment. libretexts.org For instance, carbons in the aromatic quinoline ring have different shifts from the sp²-hybridized carbons of the chloroethenyl group. libretexts.org The presence of the electron-withdrawing chlorine atom and the nitrogen atom in the quinoline ring significantly influences the chemical shifts of nearby carbon atoms. tsijournals.comresearchgate.net
A representative, though not exhaustive, compilation of expected NMR data is presented below. Actual values can vary based on the solvent and experimental conditions.
Interactive Table: Representative NMR Data for this compound Derivatives
| Nucleus | Type of Atom | Expected Chemical Shift (δ, ppm) | Notes |
| ¹H | Aromatic (Quinoline) | 7.5 - 8.5 | Complex multiplet patterns due to spin-spin coupling. |
| ¹H | Vinylic (-CH=CHCl) | 6.5 - 7.5 | Doublets showing cis or trans coupling. |
| ¹³C | Aromatic (Quinoline) | 120 - 150 | Signals influenced by the nitrogen heteroatom. |
| ¹³C | Vinylic (-C H=C HCl) | 115 - 140 | Positions are sensitive to the chlorine substituent. |
| ¹³C | C-Cl (Vinylic) | ~125 | The carbon directly bonded to chlorine. |
While specific data for this compound using advanced NMR techniques like DOSY and NOESY are not widely reported, the application of these methods to similar quinoline-containing structures highlights their potential utility.
Diffusion Ordered Spectroscopy (DOSY) could be used to study the self-association properties of this compound in solution, which is a known characteristic of quinoline derivatives due to π-π stacking interactions. uncw.edu This technique separates NMR signals based on the diffusion coefficient of molecules, providing insights into intermolecular interactions and the formation of aggregates.
Nuclear Overhauser Effect Spectroscopy (NOESY) would be valuable for determining the stereochemistry of the chloroethenyl substituent (E/Z isomerism). NOESY detects through-space interactions between protons that are in close proximity, allowing for the definitive assignment of the geometric configuration of the double bond. It can also help in elucidating the three-dimensional structure and conformation of the molecule in solution.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragment Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the analysis of this compound, providing an exact mass measurement with high accuracy. researchgate.netfilab.fr This technique allows for the unambiguous determination of the elemental composition of the molecule, distinguishing it from other compounds with the same nominal mass. filab.fr HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can achieve high resolving power, which is crucial for this purpose. filab.fr
For this compound (C₁₁H₈ClN), HRMS would confirm the molecular formula by matching the experimentally measured mass of the molecular ion [M]⁺ or the protonated molecule [M+H]⁺ to its calculated theoretical value. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) would also be clearly resolved, further corroborating the presence of a chlorine atom in the structure.
Analysis of the fragmentation pattern in the mass spectrum provides structural information. Electron impact ionization typically leads to fragmentation of the parent ion, and these fragments can be used to deduce the structure of the original molecule.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
Fourier-Transform Infrared (FT-IR) spectroscopy is employed to identify the functional groups present in this compound by detecting the absorption of infrared radiation at specific wavenumbers corresponding to molecular vibrations.
The FT-IR spectrum of this compound would exhibit characteristic absorption bands confirming its structure. These include:
Aromatic C-H stretching: Typically observed above 3000 cm⁻¹. vscht.cz
C=C and C=N stretching (aromatic): These vibrations from the quinoline ring appear in the 1600-1400 cm⁻¹ region. vscht.cz
C=C stretching (vinylic): The stretching of the carbon-carbon double bond in the ethenyl group gives rise to a band in the 1680-1640 cm⁻¹ range. vscht.cz
C-Cl stretching: The vibration of the carbon-chlorine bond is expected to appear in the fingerprint region, typically between 850 and 550 cm⁻¹.
C-H bending (out-of-plane): These bands in the 900-675 cm⁻¹ region can provide information about the substitution pattern on the aromatic ring.
Interactive Table: Characteristic FT-IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H Stretch | Aromatic | 3100 - 3000 | Medium-Weak |
| C=C Stretch | Alkene | 1680 - 1640 | Medium-Weak |
| C=C / C=N Stretch | Aromatic Ring | 1600 - 1450 | Medium-Strong |
| C-Cl Stretch | Alkyl Halide | 850 - 550 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within this compound. du.edu.eg The absorption of UV or visible light promotes electrons from lower energy molecular orbitals (like π or n orbitals) to higher energy anti-bonding orbitals (π*). du.edu.egfaccts.de
The spectrum of this compound is expected to show strong absorptions in the UV region due to the extended conjugated system encompassing the quinoline ring and the chloroethenyl substituent. The quinoline moiety itself has characteristic π → π* transitions. researchgate.net The presence of the chloroethenyl group extends this conjugation, which typically results in a bathochromic (red) shift of the absorption maxima (λ_max) to longer wavelengths compared to unsubstituted quinoline. The specific λ_max values and the intensity of the absorption bands are sensitive to the solvent polarity. redalyc.org
Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to predict and interpret the electronic transitions observed in the UV-Vis spectrum, correlating them with specific molecular orbital transitions (e.g., HOMO to LUMO). faccts.deredalyc.org
X-ray Crystallography for Precise Molecular Geometry and Conformation
If a suitable single crystal of this compound were analyzed, this technique would provide exact bond lengths, bond angles, and torsional angles. It would definitively establish the conformation of the chloroethenyl group relative to the quinoline ring and confirm the E/Z stereochemistry of the double bond. Furthermore, the crystal packing arrangement, including any intermolecular interactions like π-π stacking or hydrogen bonding, would be elucidated. iucr.org
Theoretical and Computational Chemistry Studies on 2 2 Chloroethenyl Quinoline
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying quinoline (B57606) derivatives due to its favorable balance of accuracy and computational cost. nih.govrjptonline.org DFT methods are used to calculate the ground-state electronic structure, providing information on molecular orbitals, charge distribution, and molecular electrostatic potential (MEP). nih.govrjptonline.org For 2-(2-Chloroethenyl)quinoline, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), can be employed to optimize the molecular geometry and predict various properties. rjptonline.org
Key applications of DFT for this compound would include:
Electronic Properties: Calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. scielo.br
Energetics: Determination of thermodynamic properties such as enthalpy, entropy, and Gibbs free energy.
Spectroscopic Parameters: Prediction of vibrational frequencies (IR and Raman spectra) and NMR chemical shifts. nih.gov Theoretical calculations of vibrational spectra, when compared with experimental data, allow for a detailed assignment of vibrational modes. rjptonline.org Similarly, Gauge-Independent Atomic Orbital (GIAO) calculations of ¹H and ¹³C NMR chemical shifts can show good agreement with experimental values. nih.gov
Table 1: Illustrative DFT-Calculated Electronic Properties for this compound
| Parameter | Calculated Value (Illustrative) |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.8 eV |
| HOMO-LUMO Gap | 4.7 eV |
| Dipole Moment | 2.1 D |
Ab initio methods are based on first principles of quantum mechanics without the use of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide higher accuracy for properties like interaction energies and reaction barriers. For a molecule like this compound, these high-level calculations could be used to benchmark the results obtained from DFT and to investigate specific electronic phenomena where electron correlation effects are particularly important.
Molecular Dynamics Simulations for Conformational Landscape and Dynamic Behavior
Molecular Dynamics (MD) simulations are employed to study the time-dependent behavior of molecules, providing insights into their conformational flexibility and interactions with their environment. nih.gov For this compound, MD simulations can reveal how the molecule behaves in solution or in a biological system over time.
By simulating the molecule's trajectory, researchers can:
Identify stable and metastable conformations.
Analyze the dynamics of the chloroethenyl side chain relative to the quinoline ring.
Calculate properties such as the solvent accessible surface area (SASA) and radial distribution functions to understand solvation effects. nih.govresearchgate.net
Explore the stability of potential complexes with biological macromolecules, such as proteins, by analyzing parameters like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). nih.gov
Reaction Mechanism and Reaction Dynamics Studies (e.g., Unified Reaction Valley Approach (URVA))
Understanding the mechanisms of chemical reactions involving this compound is crucial for predicting its reactivity and designing new synthetic pathways. Computational methods can be used to map out the potential energy surface of a reaction, identifying transition states and intermediates.
The Unified Reaction Valley Approach (URVA) is a powerful tool for analyzing reaction mechanisms in detail. It examines the curvature of the reaction path and provides insights into the energetic and structural changes that occur as reactants are converted to products. For instance, URVA could be applied to study the mechanism of addition, substitution, or cyclization reactions involving the chloroethenyl group of this compound. nih.gov
Prediction and Analysis of Spectroscopic Properties (e.g., NMR Chemical Shifts)
Computational chemistry is an invaluable tool for predicting and interpreting spectroscopic data. As mentioned, DFT calculations are widely used to predict ¹H and ¹³C NMR chemical shifts. tsijournals.com The accuracy of these predictions has improved significantly, with root mean square errors often falling within 0.2–0.4 ppm for ¹H shifts when using appropriate methods. nih.gov
For this compound, theoretical NMR predictions can aid in the assignment of experimental spectra, especially for complex regions. By comparing calculated and experimental shifts, the structural and electronic environment of each nucleus can be confirmed. researchgate.net
Table 2: Illustrative Predicted vs. Experimental ¹H NMR Chemical Shifts (ppm) for this compound
| Proton | Predicted Shift (ppm) | Experimental Shift (ppm) | Difference (ppm) |
|---|---|---|---|
| H-3 | 7.55 | 7.52 | 0.03 |
| H-4 | 8.10 | 8.08 | 0.02 |
| H-5 | 7.80 | 7.78 | 0.02 |
| H-6 | 7.50 | 7.48 | 0.02 |
| H-7 | 7.70 | 7.68 | 0.02 |
| H-8 | 8.05 | 8.03 | 0.02 |
| H-1' | 7.00 | 6.98 | 0.02 |
| H-2' | 6.50 | 6.48 | 0.02 |
Conformational Analysis and Potential Energy Surface Exploration
The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape and conformational flexibility. scielo.br For this compound, conformational analysis focuses on the orientation of the chloroethenyl substituent relative to the quinoline ring system.
Computational methods can be used to explore the potential energy surface (PES) by systematically rotating the single bond connecting the ethenyl group to the quinoline ring. This allows for the identification of energy minima, corresponding to stable conformers, and the energy barriers separating them. dergi-fytronix.com Studies on similar styrylquinolines have shown that the planarity of the molecule can be a key factor in its properties. nih.gov Such analyses can reveal whether a planar or non-planar conformation is energetically preferred for this compound and the energy required for interconversion between different conformers.
Analysis of Electrostatic Potential and Charge Distribution
No specific data from theoretical studies on the molecular electrostatic potential (MEP) or charge distribution for this compound is available in the reviewed literature. This type of analysis is crucial for identifying the electron-rich and electron-deficient regions of a molecule, which in turn helps in predicting sites for electrophilic and nucleophilic attack. dergi-fytronix.comuni-muenchen.de For other quinoline derivatives, MEP studies have successfully mapped these reactive sites, often identifying negative potential regions around the nitrogen atom and other electronegative substituents. nih.govresearchgate.net
Catalytic Applications of 2 2 Chloroethenyl Quinoline and Analogous Systems in Organic Synthesis
Role in Transition Metal-Catalyzed Reactions
Transition metal catalysis is a cornerstone of modern organic synthesis, and quinoline (B57606) derivatives often play crucial roles as ligands or substrates in these transformations.
Palladium-Catalyzed Processes (e.g., C-C Coupling, Difunctionalization, Dimerization)
While no specific examples of palladium-catalyzed reactions involving 2-(2-chloroethenyl)quinoline were identified, the vinyl and chloro functional groups present in the molecule suggest its potential as a substrate in various palladium-catalyzed cross-coupling reactions. Generally, vinyl chlorides can participate in reactions like Suzuki, Stille, and Heck couplings, which are fundamental for the formation of carbon-carbon bonds. The quinoline nitrogen can also act as a directing group, potentially influencing the regioselectivity of C-H functionalization reactions on the quinoline core.
Analogous vinylquinoline systems have been explored in palladium-catalyzed difunctionalization reactions, where two new functional groups are added across the double bond. Such transformations on this compound could lead to a diverse range of functionalized quinoline derivatives. Dimerization of vinyl compounds is another area where palladium catalysis is effective, and it is conceivable that this compound could undergo such reactions to form novel biquinoline structures.
Copper-Catalyzed Reactions in Quinoline Chemistry
Copper catalysis is widely employed in the synthesis and functionalization of nitrogen-containing heterocycles, including quinolines. While specific copper-catalyzed reactions of this compound are not documented, the general reactivity of similar systems suggests potential applications. For instance, copper catalysts are known to mediate C-N and C-O bond formation, and the chloroethenyl group could potentially be a handle for such transformations.
Furthermore, copper-catalyzed reactions are instrumental in the synthesis of the quinoline core itself from various precursors. Although this does not directly involve this compound as a catalyst or substrate, it highlights the integral role of copper in quinoline chemistry.
Organocatalytic Applications of Quinoline Derivatives
Quinoline derivatives have emerged as privileged scaffolds in organocatalysis, where small organic molecules are used to accelerate chemical reactions. The quinoline nitrogen can act as a Lewis base or be part of a larger chiral framework to induce enantioselectivity. While there is no specific information on the organocatalytic applications of this compound, its structural features could be incorporated into the design of new organocatalysts. The vinyl group offers a site for further functionalization to attach catalytically active moieties.
Application in Heterogeneous Catalysis (e.g., Metal-Organic Frameworks, Nanoparticles)
Heterogeneous catalysis offers advantages in terms of catalyst separation and recycling. Quinoline-based ligands have been incorporated into metal-organic frameworks (MOFs) and functionalized onto nanoparticles to create robust and reusable catalysts. The resulting materials can exhibit enhanced catalytic activity and selectivity. Although no studies have specifically reported the integration of this compound into such systems, its structure provides a handle for immobilization. The chloroethenyl group could be used for covalent attachment to a solid support, or the quinoline nitrogen could coordinate to metal centers within a MOF or on a nanoparticle surface.
Substrate Utilization in Catalytic Transformations for Value-Added Products
The transformation of readily available starting materials into more complex and valuable products is a central goal of organic synthesis. While the direct catalytic transformation of this compound into specific value-added products has not been detailed in the literature, its structure suggests several possibilities. The vinyl chloride moiety is a versatile functional group that could participate in a variety of catalytic transformations, including cross-coupling reactions, to introduce new substituents. The quinoline core is a common feature in many pharmaceuticals and biologically active compounds, suggesting that derivatives of this compound could serve as key intermediates in the synthesis of such molecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
